Technical Documentation Center

(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the novel chemical entity, (2-Fluoro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol. As a compound at the intersection of fluorinated aromatics and pyridine-containing structures, it holds significant potential for applications in medicinal chemistry and drug discovery. This document outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic properties, and explores its potential biological activities. The insights provided are grounded in established chemical principles and data from analogous structures, offering a foundational resource for researchers interested in this and similar molecular scaffolds. The strategic incorporation of a fluorine atom and a pyridine moiety is known to modulate pharmacokinetic and pharmacodynamic properties, making this class of compounds a rich area for therapeutic innovation.

Introduction: The Strategic Design of a Novel Scaffold

The rational design of small molecules with therapeutic potential often involves the integration of specific structural motifs to optimize biological activity, metabolic stability, and pharmacokinetic profiles. The structure of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol combines three key pharmacophoric elements: a phenylmethanol core, a fluorine substituent, and a pyridin-3-yl group.

  • Fluorine in Medicinal Chemistry : The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The C-F bond is stronger than a C-H bond, rendering it less susceptible to metabolic oxidation. Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and lead to favorable interactions with biological targets.[2]

  • The Pyridine Moiety : As a bioisostere for a phenyl ring, the pyridine nucleus is a common feature in numerous approved drugs. The nitrogen atom can act as a hydrogen bond acceptor, improving solubility and providing a key interaction point with protein targets.[3] The "phenyl-pyridyl switch" is a common tactic in lead optimization to fine-tune a compound's properties.[3]

  • Phenylmethanol Core : This structural unit provides a versatile scaffold that can be further functionalized and presents a hydroxyl group that can participate in hydrogen bonding.

This guide will now delve into the practical aspects of synthesizing this molecule, predicting its characteristics, and postulating its utility in drug discovery.

Proposed Synthesis Pathway

A logical and efficient synthetic route to (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol would involve a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage, followed by the reduction of the aldehyde functionality to the desired primary alcohol.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction 2-Fluoro-3-formylphenylboronic acid 2-Fluoro-3-formylphenylboronic acid 2-Fluoro-3-(pyridin-3-yl)benzaldehyde 2-Fluoro-3-(pyridin-3-yl)benzaldehyde 2-Fluoro-3-formylphenylboronic acid->2-Fluoro-3-(pyridin-3-yl)benzaldehyde 3-Bromopyridine, Pd catalyst, Base (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol 2-Fluoro-3-(pyridin-3-yl)benzaldehyde->(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol Reducing agent (e.g., NaBH4)

Figure 1: Proposed two-step synthesis of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids.[4]

Experimental Protocol:

  • Reaction Setup : To an oven-dried Schlenk flask, add 2-fluoro-3-formylphenylboronic acid (1.2 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents).

  • Catalyst Addition : Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equivalents).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition : Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1). Add 3-bromopyridine (1.0 equivalent) via syringe.

  • Reaction : Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude 2-fluoro-3-(pyridin-3-yl)benzaldehyde by flash column chromatography on silica gel.

Step 2: Reduction of the Aldehyde

The reduction of the intermediate benzaldehyde to the target benzyl alcohol can be achieved using a mild reducing agent like sodium borohydride.[5]

Experimental Protocol:

  • Dissolution : Dissolve the purified 2-fluoro-3-(pyridin-3-yl)benzaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reduction : Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its completion by TLC.

  • Quenching : Carefully quench the reaction by the slow addition of water.

  • Extraction : Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography to afford pure (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol.

Predicted Physicochemical and Spectroscopic Properties

The exact physicochemical properties of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol are not yet experimentally determined. However, we can predict these based on its structural components.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₂H₁₀FNOBased on chemical structure
Molecular Weight 203.21 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar aromatic alcohols
Melting Point 80 - 120 °CInferred from similar biaryl methanol structures
Boiling Point > 300 °CEstimated for a polar aromatic compound of this size
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterPresence of polar hydroxyl and pyridine groups, but also a significant nonpolar biaryl core
pKa (hydroxyl) ~14-15Similar to benzyl alcohol, with minor influence from the fluoro and pyridinyl groups
pKa (pyridinium) ~4-5Typical for a substituted pyridine
logP 2.0 - 3.0Estimated based on the contributions of the fluoro, hydroxyl, and pyridinyl groups to the overall lipophilicity

Spectroscopic Data Prediction:

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, a characteristic singlet for the benzylic CH₂ protons, and a broad singlet for the hydroxyl proton. The fluorine atom will cause splitting of the adjacent proton signals on the phenyl ring.

  • ¹³C NMR : The carbon NMR will display signals for all 12 carbon atoms, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR : A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.[6][7]

  • IR Spectroscopy : Key vibrational bands would include a broad O-H stretch around 3300 cm⁻¹, C-H stretching of the aromatic rings around 3000-3100 cm⁻¹, C=C and C=N stretching in the 1400-1600 cm⁻¹ region, and a C-F stretch around 1150-1250 cm⁻¹.[7]

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The unique combination of a fluorinated phenyl ring and a pyridine moiety suggests that (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol could be a valuable scaffold in various therapeutic areas.

G cluster_0 Potential Biological Activities Scaffold (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol Anticancer Anticancer Scaffold->Anticancer Anti-inflammatory Anti-inflammatory Scaffold->Anti-inflammatory Antifungal Antifungal Scaffold->Antifungal CNS Disorders CNS Disorders Scaffold->CNS Disorders

Figure 2: Potential therapeutic areas for derivatives of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol.

  • Anticancer Activity : Many kinase inhibitors and other anticancer agents incorporate fluorinated phenyl and pyridinyl rings to enhance their binding affinity and pharmacokinetic properties.[1][8] The specific substitution pattern of this scaffold could be explored for its potential to inhibit various cancer-related targets.

  • Anti-inflammatory and Antifungal Properties : Compounds containing substituted phenyl and heterocyclic moieties have shown promise as anti-inflammatory and antifungal agents.[9] The electronic properties conferred by the fluorine and pyridine groups could lead to novel mechanisms of action in these areas.

  • Central Nervous System (CNS) Disorders : The ability of fluorine to increase lipophilicity can aid in blood-brain barrier penetration, a critical factor for drugs targeting the CNS. The pyridine nitrogen can also be a key interaction point with CNS receptors.

Safety and Handling

While specific toxicity data for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is unavailable, it should be handled with the standard precautions for novel chemical compounds in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol represents a promising, yet underexplored, chemical scaffold. This guide has provided a comprehensive theoretical framework for its synthesis, predicted properties, and potential applications. The strategic combination of a fluorinated aromatic system with a pyridine ring offers a compelling starting point for the design and development of new therapeutic agents. Further experimental validation of the concepts presented herein is warranted and encouraged to unlock the full potential of this novel molecule.

References

  • Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved from [Link]

  • Lunkad, A. (2021, January 3). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. YouTube. Retrieved from [Link]

  • Assor, K., Levy, I., Thames, E., & Rowan, W. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • Greener Education Materials for Chemists. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, September 7). Preparation of Benzaldehyde from Benzyl Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • PMC. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis Involving Fluoroaromatic Benzaldehydes. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • ACS Publications. (2017, February 22). Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C–H Functionalizations Using a Transient Directing Group. Retrieved from [Link]

  • Buchwald Lab. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Retrieved from [Link]

  • Baxendale Group. (n.d.). Tetrahedron. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • PMC - NIH. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • PMC - NIH. (n.d.). Fluoroalcohols for chemical modification of biomolecules. Retrieved from [Link]

  • Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2020, October 15). Exploring the physicochemical and antiproliferative properties of biaryl-linked[10]-macrodilactones. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

  • AWS. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]

Sources

Exploratory

Strategic Integration of Fluorinated Biaryl Pyridine Methanols in Medicinal Chemistry

Executive Summary: The Triad of Potency In the landscape of modern drug discovery, the "low-hanging fruit" of simple heterocyclic scaffolds has largely been harvested. We are now in the era of multiparametric optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triad of Potency

In the landscape of modern drug discovery, the "low-hanging fruit" of simple heterocyclic scaffolds has largely been harvested. We are now in the era of multiparametric optimization (MPO) , where a single building block must solve multiple problems simultaneously: solubility, metabolic stability, and target selectivity.

The Fluorinated Biaryl Pyridine Methanol scaffold represents a "privileged structure" because it integrates three distinct design elements into a single pharmacophore:

  • Fluorine: Modulates pKa and blocks metabolic soft spots.[1]

  • Biaryl Axis: Provides a rigid, often twisted framework for selectivity (atropisomerism).

  • Pyridine Methanol: Offers a tunable hydrogen-bond donor/acceptor motif and a vector for further functionalization.

This guide details the strategic application, synthesis, and characterization of these building blocks, moving beyond basic "catalog chemistry" to rational drug design.

Design Principles & SAR Logic

The "Fluorine Effect" on Pyridine Basicity

A common failure mode in lead optimization is high lipophilicity (LogP > 5) combined with high basicity, leading to hERG toxicity and phospholipidosis.

  • Mechanism: The pyridine nitrogen is a classic H-bond acceptor. However, an electron-rich pyridine can be too basic.

  • The Fluorine Solution: Introducing fluorine (the most electronegative element) onto the pyridine ring or the adjacent phenyl ring exerts a strong electron-withdrawing group (EWG) effect.

  • Quantitative Impact: Placing a fluorine atom ortho to the pyridine nitrogen can drop the pKa by 2–3 log units, reducing non-specific binding while maintaining H-bond capability in the active site.

Biaryl Twist and Atropisomerism

Unlike planar biphenyl systems, fluorinated biaryl pyridines often adopt a twisted conformation due to the steric clash between the fluorine atom (Van der Waals radius ≈ 1.47 Å) and the ortho-hydrogens or nitrogen lone pairs.

  • Application: This "pre-organized" twist can be exploited to fit into narrow hydrophobic pockets (e.g., kinase hinge regions) where planar molecules cannot bind, enhancing selectivity.

The Methanol Handle

The hydroxymethyl group (-CH2OH) is not just a passive linker. It acts as a "warhead" for interactions with serine/threonine residues or can be oxidized to aldehydes/acids for diversity-oriented synthesis.

Data Presentation: Physicochemical Profiling

The following table illustrates the dramatic shift in properties when evolving from a simple biaryl to a fluorinated pyridine methanol scaffold.

Scaffold TypeLogP (Calc)pKa (Pyridine N)Metabolic Stability (HLM)Solubility (pH 7.4)
Phenyl-Pyridine (Unsub) 2.8~5.2Low (Para-oxidation)Moderate
Phenyl-Pyridine-Methanol 1.9~5.1ModerateHigh
Fluorophenyl-Pyridine-MeOH 2.3 ~3.5 High (Blocked sites) High

Table 1: Comparative physicochemical properties. Note the suppression of pKa and optimization of LogP in the fluorinated variant.

Synthetic Architectures

We utilize a modular synthetic approach. The primary challenge is the Suzuki-Miyaura coupling of electron-deficient pyridines, which can be prone to protodeboronation.

Workflow Diagram

The following diagram outlines the decision tree for synthesizing these scaffolds, highlighting the "Late-Stage Fluorination" vs. "Building Block" approach.

SyntheticWorkflow Start Target Scaffold: Fluorinated Biaryl Pyridine Methanol RouteA Route A: Pre-Functionalized Coupling Start->RouteA RouteB Route B: Post-Coupling Functionalization Start->RouteB StepA1 Halopyridine Methanol + Fluorophenyl Boronic Acid RouteA->StepA1 StepB1 Halopyridine Ester + Fluorophenyl Boronic Acid RouteB->StepB1 Condition1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O (Suzuki) StepA1->Condition1 StepB1->Condition1 IntermedA Biaryl Alcohol Condition1->IntermedA Direct IntermedB Biaryl Ester Condition1->IntermedB Requires Step 2 Final Final Product: Purified Scaffold IntermedA->Final Reduc Reduction (LiBH4 or DIBAL) IntermedB->Reduc Reduc->IntermedA

Figure 1: Modular synthetic workflow for accessing fluorinated biaryl pyridine methanols. Route B is preferred for scale-up to avoid oxidation of the alcohol during coupling.

Detailed Experimental Protocol

Objective: Synthesis of (6-(2-fluorophenyl)pyridin-3-yl)methanol via Route B (Ester Reduction Strategy). Rationale: Direct coupling of the alcohol (Route A) often leads to lower yields due to competitive coordination of the hydroxyl group to the Palladium catalyst. Coupling the ester followed by a mild reduction is more robust.

Phase 1: Suzuki-Miyaura Coupling
  • Reagents:

    • Methyl 6-chloronicotinate (1.0 eq)

    • 2-Fluorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq). Note: dppf is chosen for its large bite angle, stabilizing the Pd(0) species against the steric bulk of the ortho-fluorine.

    • Base: K₂CO₃ (2.0 M aq, 3.0 eq).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the chloronicotinate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add Dioxane and aqueous K₂CO₃.

    • Heat to 90°C for 4 hours . Monitor by LCMS for consumption of the chloride.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase 2: Ester Reduction
  • Reagents:

    • Biaryl ester intermediate (1.0 eq)

    • Sodium Borohydride (NaBH₄) (2.0 eq) or LiBH4 for faster kinetics.

    • Solvent: Methanol (anhydrous) / THF (1:1).

  • Procedure:

    • Dissolve the intermediate in MeOH/THF at 0°C.

    • Add NaBH₄ portion-wise (gas evolution!).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Carefully add sat. NH₄Cl solution.

    • Isolation: Extract with DCM (avoid EtOAc if transesterification is a risk, though unlikely here).

    • Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and appearance of the methylene doublet (~4.7 ppm).

Case Study: Kinase Inhibitor Design

In the context of kinase inhibitors (e.g., c-Met or ALK), the pyridine nitrogen often functions as the "hinge binder" (accepting a H-bond from the backbone amide).

Mechanism of Action (MOA) Visualization

The following diagram illustrates how the fluorinated scaffold interacts within the ATP-binding pocket.

MOA Drug Fluorinated Biaryl Scaffold Hinge Kinase Hinge Region (Backbone) Drug->Hinge H-Bond Acceptor (Pyridine N) Gatekeeper Gatekeeper Residue Drug->Gatekeeper Steric Twist (Ortho-F avoids clash) SolventFront Solvent Front Drug->SolventFront Solubilizing Group (-CH2OH) Metabolism Metabolic Stability: F-blocks CYP oxidation

Figure 2: Interaction map of the scaffold within a kinase active site. The Fluorine atom enforces a conformation that avoids steric clash with the gatekeeper residue while protecting the ring from metabolism.

Conclusion

The Fluorinated Biaryl Pyridine Methanol is not merely a chemical intermediate; it is a strategic tool for multiparametric optimization. By understanding the interplay between the electron-withdrawing fluorine, the basic pyridine, and the versatile methanol handle, medicinal chemists can engineer drugs with superior potency, selectivity, and metabolic profiles.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015).[3][4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[3] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Sources

Foundational

Solubility Profile of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol in Dimethyl Sulfoxide (DMSO) and Methanol

An In-depth Technical Guide Abstract The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing bioavailability, formulation, and the reliability of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing bioavailability, formulation, and the reliability of in vitro screening data.[1][2] This technical guide provides a comprehensive analysis of the solubility of a novel heterocyclic compound, (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol, in two common pharmaceutical solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical principles governing its solubility by examining the interplay of intermolecular forces between the solute and the distinct chemical environments of a polar aprotic solvent (DMSO) and a polar protic solvent (methanol). A detailed, self-validating experimental protocol for determining thermodynamic equilibrium solubility via the shake-flask method is presented, accompanied by a discussion of best practices. While specific experimental data for this compound is not publicly available, this guide presents an illustrative analysis based on foundational chemical principles to equip researchers, scientists, and drug development professionals with the framework needed to assess and understand the solubility of similar complex molecules.

Introduction

The journey of a drug candidate from laboratory bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[2] Among these, solubility is a critical parameter. Poor aqueous solubility is a leading cause of failure for promising compounds, as it often translates to low and erratic absorption, poor bioavailability, and difficulties in developing viable formulations for both preclinical and clinical studies.[1][2]

(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is a complex organic molecule featuring several key functional groups that influence its behavior in solution:

  • A fluorophenyl group : The fluorine substitution increases lipophilicity and can alter electronic properties.

  • A pyridine ring : A heterocyclic aromatic amine that can act as a hydrogen bond acceptor via its nitrogen atom.

  • A primary alcohol (methanol) group : This -CH₂OH moiety is a potent hydrogen bond donor and acceptor.

The selection of appropriate solvents is crucial for every stage of research. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds, making it a near-universal solvent for high-throughput screening and compound storage.[3][4][5] However, its influence on cellular assays and potential for interference must be carefully considered.[3][6][7] Methanol (MeOH) , the simplest alcohol, is a polar protic solvent.[8] Its ability to act as both a hydrogen bond donor and acceptor makes it an effective solvent for many polar organic molecules and a common choice for extractions, purifications, and as a component in analytical mobile phases.[9][10]

This guide will provide the theoretical and practical foundation for understanding and experimentally determining the solubility of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol in these two vital solvents.

Theoretical Framework: Predicting Solubility from Molecular Interactions

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[11] This is governed by the enthalpy and entropy of dissolution, which are dictated by the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[11][12]

Solute-Solvent Interactions with DMSO

DMSO is a polar aprotic solvent. Its sulfur-oxygen bond is highly polarized, making the oxygen a strong hydrogen bond acceptor, while the methyl groups are non-polar. It lacks a donor proton.

  • Hydrogen Bonding: The primary alcohol group of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol will act as a strong hydrogen bond donor to the sulfoxide oxygen of DMSO.

  • Dipole-Dipole Interactions: The polar pyridine ring and the C-F bond will engage in dipole-dipole interactions with the highly polar S=O group of DMSO.

  • Van der Waals Forces: The phenyl ring of the solute will interact with the methyl groups of DMSO via weaker London dispersion forces.

Given DMSO's exceptional capacity as a hydrogen bond acceptor and its high polarity, it is anticipated to be an excellent solvent for this compound.[3][4]

Solute-Solvent Interactions with Methanol

Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds.[8]

  • Hydrogen Bonding: A robust network of hydrogen bonds is expected. The solute's alcohol group can both donate a proton to a methanol oxygen and accept a proton from a methanol hydroxyl group. The pyridine nitrogen can also act as a hydrogen bond acceptor from methanol's hydroxyl group.

  • Dipole-Dipole Interactions: Similar to DMSO, dipole-dipole interactions will occur between the polar regions of the solute and the polar C-O and O-H bonds of methanol.

Methanol's ability to engage in extensive hydrogen bonding as both a donor and acceptor suggests it will also be a very effective solvent for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol. The key difference lies in the nature of the solvent-solvent interactions that must be overcome, as methanol has a strong, cohesive hydrogen-bonded network.

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation development, thermodynamic solubility is the most relevant value.[1][13] It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid solute.[14] This contrasts with kinetic solubility , which is often measured in high-throughput screens where a compound is introduced from a DMSO stock solution into an aqueous buffer, and the measurement is taken before true equilibrium is reached.[2][15][16] Kinetic solubility values are often higher as they may represent a supersaturated or amorphous state.[14][15]

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[17][18]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed as a self-validating system by incorporating an equilibrium check.

Materials:

  • (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol (solid, crystalline powder)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%, HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25 °C or 37 °C as required)

  • Centrifuge capable of handling vials

  • Calibrated positive displacement pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

  • Preparation of Calibration Standards: Accurately prepare a stock solution of the compound in the chosen solvent (DMSO or Methanol). Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

  • Compound Addition: Add an excess amount of solid (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol to several pre-weighed 2 mL glass vials. An amount that is visually in excess after equilibration (e.g., 2-5 mg) is sufficient. Record the exact mass added.

  • Solvent Addition: Accurately dispense a precise volume (e.g., 1.0 mL) of the selected solvent (DMSO or Methanol) into each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for an extended period to ensure equilibrium is reached.[19] A minimum of 24 hours is recommended, with 48-72 hours being preferable for crystalline compounds.

  • Equilibrium Check (Self-Validation):

    • At the 24-hour mark, remove a subset of vials.

    • At the 48-hour mark, remove another subset of vials.

    • The measured solubility should not differ significantly (e.g., <10%) between these time points. If it does, extend the incubation time.[18]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger solid particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection and Dilution: Carefully collect a small, known aliquot of the clear supernatant from the top of the vial, being cautious not to disturb the solid pellet. Immediately perform a precise, large dilution of this aliquot into fresh mobile phase to prevent precipitation.

  • Quantification: Analyze the diluted samples and the calibration standards via a validated HPLC method.

  • Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample, and then back-calculate to find the concentration of the original, undiluted supernatant. This value is the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_cal 1. Prepare HPLC Calibration Standards quantify 8. Quantify via Validated HPLC prep_cal->quantify prep_sample 2. Add Excess Solid Compound to Vials add_solvent 3. Add Precise Volume of Solvent prep_sample->add_solvent shake 4. Agitate on Shaker (25°C, 24-48h) add_solvent->shake check 5. Equilibrium Check (Sample at 24h & 48h) shake->check separate 6. Phase Separation (Centrifugation) check->separate collect 7. Collect & Dilute Supernatant separate->collect collect->quantify calculate 9. Calculate Solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Data & Analysis

As quantitative solubility data for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is not available in the public domain, the following table presents hypothetical but chemically reasonable values to illustrate the expected outcome.

SolventTypeDielectric Constant (approx.)Predicted Solubility (mg/mL)Predicted Solubility (M)
DMSO Polar Aprotic47> 200> 0.92
Methanol Polar Protic33~ 150~ 0.69

Molecular Weight of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is assumed to be ~217.24 g/mol for illustrative calculations.

Analysis:

The illustrative data suggests that (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is highly soluble in both solvents, which aligns with our theoretical predictions.

  • Higher Solubility in DMSO: The predicted solubility is exceptionally high in DMSO. This can be attributed to DMSO's very high polarity and its exceptional strength as a hydrogen bond acceptor, which can effectively solvate the hydroxyl group of the solute without having to disrupt a strong solvent-solvent hydrogen bonding network like the one present in methanol.[3][4]

  • High Solubility in Methanol: While slightly lower than in DMSO, the solubility in methanol is still very high. This is due to methanol's ability to form a comprehensive hydrogen-bonding network with the solute, interacting with the hydroxyl group (as both donor and acceptor) and the pyridine nitrogen (as a donor).[8] The energy required to break the existing methanol-methanol hydrogen bonds is likely the reason for the slightly lower, yet still substantial, solubility compared to DMSO.

Visualizing Molecular Interactions

The differences in solubility can be understood by visualizing the primary intermolecular forces at play.

G cluster_solute (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol (Solute) cluster_dmso DMSO (Solvent) cluster_meoh Methanol (Solvent) solute Py-Ph(F)-CH₂OH dmso H₃C-S(=O)-CH₃ solute->dmso H-Bond (Strong) (Solute OH → DMSO O) Dipole-Dipole meoh H₃C-OH solute->meoh H-Bond Network (OH ↔ OH) (Py N ← Me-OH) Dipole-Dipole

Caption: Key Solute-Solvent Molecular Interactions.

Conclusion and Future Directions

Based on its molecular structure, (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is predicted to be a highly soluble compound in both DMSO and methanol. The exceptional hydrogen bond accepting ability of DMSO likely makes it a slightly superior solvent compared to methanol for this particular solute. The provided shake-flask protocol offers a robust and self-validating method for obtaining definitive thermodynamic solubility data, which is essential for informed decision-making in drug development.

For researchers working with this or similar compounds, the following steps are recommended:

  • Experimental Verification: Perform the detailed shake-flask experiment to obtain quantitative thermodynamic solubility data.

  • Aqueous and Buffer Solubility: Determine the solubility in aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8), as this is paramount for predicting oral absorption.[2][18]

  • Solid-State Characterization: Before solubility studies, characterize the solid form of the compound (e.g., via XRPD) to ensure the results correspond to a specific, stable polymorph.[18]

Understanding and quantifying solubility early and accurately can prevent costly late-stage failures and accelerate the development of new, effective therapeutics.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Wikipedia. Solubility. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Excipient. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

  • Chem.libretexts.org. Solubility. [Link]

  • JoVE. Video: Solubility - Concept. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • A&C Chemicals. The Role of Dimethyl Sulfoxide (DMSO) in Pharmaceutical and Industrial Landscapes. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • American Chemical Society. Methanol. [Link]

  • PMC - NCBI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • PubChem - NIH. Methanol. [Link]

  • Britannica. Methanol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 2-Fluoro-3-(pyridin-3-yl)benzoic Acid

Executive Summary This application note details the robust protocol for the reduction of 2-Fluoro-3-(pyridin-3-yl)benzoic acid to its corresponding alcohol. The presence of the basic pyridine nitrogen and the electron-wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust protocol for the reduction of 2-Fluoro-3-(pyridin-3-yl)benzoic acid to its corresponding alcohol. The presence of the basic pyridine nitrogen and the electron-withdrawing fluorine atom creates a unique "push-pull" electronic environment that complicates standard reduction methods.

While Lithium Aluminum Hydride (LAH) is a viable reducing agent, it often leads to difficult emulsions during workup and potential over-reduction or defluorination side reactions. Therefore, this guide prioritizes the Borane-Tetrahydrofuran (BH₃·THF) method.[1] This approach offers superior chemoselectivity for carboxylic acids but requires a critical, specific workup modification to break the stable Pyridine-Borane adduct formed during the reaction.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material is a zwitterionic species (internal salt between the pyridine nitrogen and carboxylic acid). This results in poor solubility in ethereal solvents (THF, Et₂O) typically used for hydride reductions. Furthermore, the pyridine ring acts as a Lewis base, which will coordinate with Borane, potentially arresting the reaction or trapping the product in a stable complex.

Mechanism of Action (Borane Reduction)

Borane reduces carboxylic acids via an acyloxyborane intermediate . The fluorine atom at the ortho position enhances the electrophilicity of the carbonyl carbon, theoretically accelerating the initial hydride transfer. However, the reaction generates a stable Amine-Borane Complex (N-B bond) which must be vigorously hydrolyzed to release the free alcohol.

BoraneReduction cluster_0 Reaction Phase SM Start: 2-Fluoro-3-(pyridin-3-yl)benzoic acid Inter1 Intermediate: Acyloxyborane + H2 (Gas) SM->Inter1 Activation BH3 Reagent: BH3·THF (Excess) BH3->Inter1 Complex TRAP: Pyridine-Borane Complex (Stable N-B Bond) Inter1->Complex Reduction & Complexation Hydrolysis Critical Step: Acidic Reflux (HCl/MeOH) Complex->Hydrolysis Required Workup Product Product: (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol Hydrolysis->Product N-B Bond Cleavage

Figure 1: Reaction pathway highlighting the formation of the stable Pyridine-Borane complex which necessitates an acidic reflux workup.

Experimental Protocol (Primary Method: BH₃·THF)

Safety Warning: Borane-THF is moisture-sensitive and generates hydrogen gas upon reaction with acids. Work must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0ReactantZwitterionic; may be slurry initially.
BH₃·THF (1.0 M) 3.0 - 4.0ReductantExcess required to complex pyridine and reduce acid.
Anhydrous THF SolventSolvent0.2 M concentration relative to substrate.
Methanol (MeOH) ExcessQuenchDestroys excess hydride.
6M HCl ExcessHydrolysisBreaks N-B complex.
NaOH (aq) N/ABasificationAdjusts pH for extraction.
Step-by-Step Procedure
Phase 1: Reaction Setup & Addition
  • Apparatus: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen/Argon.

  • Solubilization: Charge the flask with 2-Fluoro-3-(pyridin-3-yl)benzoic acid (1.0 equiv). Add anhydrous THF to create a concentration of ~0.2 M. Note: The solid may not fully dissolve; this is normal.

  • Cooling: Cool the slurry to 0°C using an ice bath.

  • Addition: Add BH₃·THF (1.0 M solution, 3.5 equiv) dropwise via the addition funnel over 30 minutes.

    • Observation: Vigorous hydrogen evolution will occur.[2] The slurry should gradually clarify as the acyloxyborane forms and dissolves.

Phase 2: Reaction & Monitoring
  • Warming: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1 hour.

  • Reflux: Heat the reaction to a gentle reflux (66°C) for 4–6 hours.

    • Reasoning: Reflux ensures complete reduction of the sterically hindered (ortho-fluoro) acid.

  • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the acid peak.

    • Caution: The intermediate amine-borane complex may behave differently on silica than the free amine.

Phase 3: Critical Workup (Hydrolysis of N-B Complex)
  • Quench: Cool the mixture to 0°C. Very slowly add Methanol (excess) to quench unreacted borane. Expect H₂ evolution.

  • Concentration: Concentrate the mixture in vacuo to remove THF and methyl borate.

  • Acid Hydrolysis (Crucial): Redissolve the residue in 6M HCl (approx 10 mL per gram of substrate) and Reflux for 1 hour.

    • Mechanism:[3][4][5][6] Simple water addition is insufficient. Hot acid is required to protonate the pyridine and break the N-B bond [1].

  • Basification: Cool the acidic solution to 0°C. Slowly basify with 50% NaOH or solid Na₂CO₃ to pH 9–10 .

    • Target: You must be above the pKa of the pyridine (~5.2) to ensure the product is in the organic-soluble free base form.

Phase 4: Isolation
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or DCM/Isopropanol (9:1) if solubility is an issue.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH gradient).

Alternative Method: Lithium Aluminum Hydride (LAH)

If Borane reagents are unavailable, LAH can be used.[2] This method is faster but requires careful handling to avoid emulsions.

  • Suspend LAH (2.5 equiv) in anhydrous THF at 0°C under Argon.

  • Add the benzoic acid substrate portion-wise as a solid (or solution if soluble) over 30 mins.

  • Warm to RT and reflux for 2 hours.

  • Fieser Workup: Cool to 0°C. For every x grams of LAH used, add:

    • x mL water (slowly)

    • x mL 15% NaOH

    • 3x mL water[7]

  • Filter the granular precipitate. Rinse the cake thoroughly with THF.

  • Concentrate and purify.

Quality Control & Troubleshooting

Expected Analytical Data
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Disappearance of the carboxylic acid proton (11-13 ppm).

    • Appearance of benzylic methylene protons (-CH₂OH) as a doublet (if coupled to OH) or singlet around 4.5 - 4.8 ppm .

  • Mass Spectrometry: M+1 peak corresponding to the alcohol (MW of Acid - 16 + 2 = MW - 14).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Product trapped as Borane complex.Ensure the Acidic Reflux (Step 10) is performed vigorously.
Incomplete Reaction Poor solubility of starting material.Increase THF volume or use a mechanical stirrer to break up the slurry.
Emulsions (Extraction) Amphoteric nature of product.Saturate the aqueous phase with NaCl (brine) and use DCM:IPA (9:1) as solvent.[3]
Over-reduction Pyridine ring reduction (rare with BH3).Ensure temperature does not exceed reflux of THF; do not use pressure.

References

  • Brown, H. C., & Stocky, T. P. (1977). Borane-Amine Complexes as Reducing Agents. Journal of the American Chemical Society. (Establishes the stability of amine-boranes and the need for acid hydrolysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of chemoselective borane reduction).

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. (Comparative analysis of hydride donors).

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Pyridineboronic Acid with 3-Bromo-2-fluorobenzyl Alcohol

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Biaryl Methanols The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry, with this mo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Methanols

The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry, with this motif being prevalent in a vast array of pharmacologically active compounds. The specific target of this application note, 2-fluoro-3-(pyridin-3-yl)benzyl alcohol, represents a valuable building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the pyridine ring introduces a key hydrogen bond acceptor and modulates solubility and pharmacokinetic properties. The benzyl alcohol functionality provides a handle for further synthetic transformations. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of such biaryl methanols.[1][2][3] This document provides a detailed guide to the reagents and protocols for the successful coupling of 3-pyridineboronic acid with 3-bromo-2-fluorobenzyl alcohol.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (in this case, 3-pyridineboronic acid) with an organohalide (3-bromo-2-fluorobenzyl alcohol).[2][4] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.[3]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-fluorobenzyl alcohol, forming a Pd(II) complex.[3] Electron-withdrawing groups on the aryl halide can facilitate this step.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critical and requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][7][8][9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Oxidative Addition Adduct Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 Transmetalation Product ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Product 2-fluoro-3-(pyridin-3-yl)benzyl alcohol ArPd(II)(Ar')L2->Product ArBr 3-bromo-2-fluorobenzyl alcohol ArBr->ArPd(II)(Br)L2 ArBOH2 3-pyridineboronic acid ArBOH2->ArPd(II)(Ar')L2 caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Reagent Selection and Rationale

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For the coupling of 3-pyridineboronic acid with 3-bromo-2-fluorobenzyl alcohol, the following considerations are paramount:

Palladium Catalyst and Ligand

The choice of palladium source and the associated ligand is critical for catalytic activity and stability. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined pre-catalysts often offer superior performance, especially for challenging substrates.

  • For Electron-Rich and Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.[5][11] Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) have demonstrated broad utility.[12]

  • For Heteroaromatic Substrates: The nitrogen atom in 3-pyridineboronic acid can potentially coordinate to the palladium center and inhibit catalysis. Ligands that are sufficiently bulky can mitigate this issue. N-heterocyclic carbene (NHC) ligands are also a viable option due to their strong electron-donating properties and steric bulk.[6]

A recommended starting point is a pre-formed palladacycle or a combination of a palladium source with a suitable phosphine ligand.

Base

The base plays a crucial role in activating the boronic acid for transmetalation.[7][9][10] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates, phosphates, and hydroxides.

  • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and generally effective. Cesium carbonate is often more soluble in organic solvents and can be beneficial in more challenging couplings.

  • Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates are not. It is particularly useful for couplings involving heteroaromatic boronic acids.[12]

  • Hydroxides (e.g., NaOH, KOH): While effective, their high basicity can sometimes lead to side reactions, especially with sensitive functional groups.

For this specific coupling, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.

Solvent

The solvent system must be capable of dissolving the reactants and catalyst, and it often includes water to facilitate the dissolution of the inorganic base and aid in the transmetalation step.

  • Ethers (e.g., 1,4-Dioxane, THF, 2-MeTHF): These are common solvents for Suzuki couplings.[1][13] Dioxane is a traditional choice, but 2-MeTHF is a greener alternative with a higher boiling point than THF.[13]

  • Aromatic Hydrocarbons (e.g., Toluene): Toluene is another effective solvent, particularly for reactions run at higher temperatures.[2]

  • Amides (e.g., DMF, DMAc): These polar aprotic solvents can be useful for solubilizing polar substrates, but they can be difficult to remove during work-up.[1][14]

A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is generally recommended.

Comparative Table of Reaction Conditions

The following table summarizes a selection of catalyst, base, and solvent systems that have been successfully employed in similar Suzuki-Miyaura couplings involving heteroaromatic boronic acids or functionalized aryl bromides. This serves as a guide for initial screening and optimization.

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical YieldsReference
Pd(dppf)Cl₂K₂CO₃MeCN/H₂O80Moderate to High[15]
Pd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂O100High[12]
Pd(OAc)₂ / RuPhosNa₂CO₃Ethanol85High[12]
CataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O80High[16]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Moderate to High[4]

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-pyridineboronic acid with 3-bromo-2-fluorobenzyl alcohol. Optimization may be required to achieve the best results.

Materials:

  • 3-Bromo-2-fluorobenzyl alcohol (1.0 equiv)

  • 3-Pyridineboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-fluorobenzyl alcohol (1.0 equiv), 3-pyridineboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[17]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 3-bromo-2-fluorobenzyl alcohol 3-pyridineboronic acid Pd(dppf)Cl2 K2CO3 inert Establish Inert Atmosphere (Vac/N2 cycles) reagents->inert solvent Add Degassed Solvent (Dioxane/H2O) inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Dilute (EtOAc/H2O) monitor->quench extract Extract with EtOAc quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Considerations

  • Low Yield: If the reaction gives a low yield, consider screening other catalyst/ligand combinations, bases, and solvents as outlined in the comparative table. Increasing the temperature or reaction time may also be beneficial. The quality of the boronic acid is crucial; consider using a freshly opened bottle or recrystallizing it if decomposition is suspected.[12]

  • Protodeborylation: Pyridineboronic acids can be prone to protodeborylation (loss of the boronic acid group).[18] Using a less aqueous solvent system or a different base (e.g., KF) might mitigate this side reaction.[6]

  • Homocoupling: Homocoupling of the boronic acid can sometimes be observed. Using a bulkier ligand can often suppress this side reaction.

  • Purification: The pyridine nitrogen in the product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain a cleaner separation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-fluoro-3-(pyridin-3-yl)benzyl alcohol. Careful selection of the palladium catalyst, ligand, base, and solvent is essential for achieving high yields and purity. The protocol provided in this application note serves as a robust starting point for researchers in drug discovery and development. Further optimization based on the principles outlined herein will enable the efficient and reliable synthesis of this and other valuable biaryl building blocks.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Cano-López, M., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(33), 20987–20995. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(25), 8139–8149. [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yang, D. X., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 381–384. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Yang, D. X., et al. (2009). Palladium-catalyzed Suzuki-Miyaura Coupling of pyridyl-2-boronic Esters With Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 381-4. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. CHIMIA International Journal for Chemistry, 60(5), 263-268. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(10), 3877–3886. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 188-195. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4889–4893. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • Li, J., et al. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(13), 5321–5324. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • ResearchGate. A new synthetic route to polyfluorobenzyl alcohol. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Dreher, S. D., et al. (2012). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 3(10), 3109-3113. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

Sources

Method

Application Note: Scalable Synthesis of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol

Executive Summary This application note details a robust, scalable synthesis route for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol , a critical biaryl intermediate often utilized in the development of mGluR5 antagonists an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis route for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol , a critical biaryl intermediate often utilized in the development of mGluR5 antagonists and PET radioligand precursors.

While direct coupling to the benzyl alcohol is possible on a milligram scale, this protocol prioritizes a two-step "Aldehyde-Reductive" strategy designed for multi-gram to kilogram scale-up. This approach mitigates the purification challenges associated with polar benzyl alcohols by utilizing an intermediate aldehyde that allows for facile crystallization or bisulfite purification. Furthermore, we introduce a chromatography-free purification logic utilizing the amphoteric nature of the pyridine moiety to separate the product from non-basic impurities (e.g., de-boronated byproducts) via pH-controlled extraction.

Strategic Analysis & Retrosynthesis

The target molecule features a 1,2,3-trisubstituted benzene ring. The ortho-fluorine atom (position 2) presents two challenges:

  • Steric Hindrance: It crowds the carbon-boron bond formation during Suzuki coupling.

  • Electronic Deactivation: The electronegative fluorine can impact the oxidative addition step, though it also activates the C-Br bond in the precursor.

Route Comparison
FeatureRoute A: Direct Alcohol CouplingRoute B: Aldehyde Coupling + Reduction (Recommended)
Steps 1 (Convergent)2 (Linear)
Starting Material 3-Bromo-2-fluorobenzyl alcohol3-Bromo-2-fluorobenzaldehyde
Impurity Profile Difficult to separate protodeboronated species from the polar product.Aldehyde intermediate allows distinct separation from boronic acid residues.
Scalability Low (Requires Column Chromatography).High (Crystallization/Extraction driven).
Reaction Workflow Diagram

SynthesisRoute SM1 3-Bromo-2-fluorobenzaldehyde Inter Intermediate: 2-Fluoro-3-(pyridin-3-yl)benzaldehyde SM1->Inter Suzuki Coupling SM2 3-Pyridylboronic acid SM2->Inter Cat Pd(dppf)Cl2 / K3PO4 Dioxane/H2O Cat->Inter Prod Target: (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol Inter->Prod Reduction Red NaBH4 / MeOH (0°C to RT) Red->Prod

Figure 1: The two-step scalable pathway utilizing an aldehyde intermediate to ensure purity before the final reduction.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Fluoro-3-(pyridin-3-yl)benzaldehyde.

Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand has a large bite angle, which is known to enhance stability and turnover frequency (TOF) for sterically crowded aryl chlorides and bromides compared to Pd(PPh₃)₄. Potassium phosphate (K₃PO₄) is selected over carbonates to minimize base-sensitive side reactions while maintaining sufficient basicity to activate the boronic acid.

Reagents & Stoichiometry
ReagentEquiv.MWFunction
3-Bromo-2-fluorobenzaldehyde1.0203.01Electrophile
3-Pyridylboronic acid1.2122.92Nucleophile
Pd(dppf)Cl₂ · DCM0.03816.64Catalyst
K₃PO₄ (Tribasic)2.5212.27Base
1,4-Dioxane10 Vol-Solvent
Water2 Vol-Co-solvent
Protocol
  • Inerting: Charge a 3-neck round bottom flask with 3-Bromo-2-fluorobenzaldehyde (1.0 equiv), 3-Pyridylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane and Water. Agitate to form a slurry.

  • Catalyst Addition: Under a positive stream of Nitrogen, add Pd(dppf)Cl₂ (3 mol%).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Checkpoint: Reaction is complete when the aryl bromide is <1%.

  • Workup (The "Phase Cut"): Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.[1] Filter through a pad of Celite to remove Pd black. Separate layers.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, recrystallize from Isopropyl Alcohol (IPA)/Heptane.

Step 2: Reductive Workup & "Acid-Base" Purification

Objective: Conversion to (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol and removal of non-basic impurities.

Expert Insight: This step incorporates a self-validating purification mechanism. By exploiting the basic nitrogen on the pyridine ring, we can extract the product into an aqueous acidic phase, washing away non-basic organic impurities (like de-boronated aromatics or ligand residues) in the organic discard.

Reagents
ReagentEquiv.Function
Crude Aldehyde (from Step 1)1.0Substrate
Sodium Borohydride (NaBH₄)0.6Reducing Agent
Methanol (MeOH)10 VolSolvent
1M HCl (aq)ExcessExtraction Medium
2M NaOH (aq)ExcesspH Adjustment
Protocol
  • Reduction: Dissolve the crude aldehyde in Methanol and cool to 0°C .

  • Addition: Add NaBH₄ portion-wise (exothermic; watch for H₂ evolution). Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Quench carefully with Acetone (1 Vol) or saturated NH₄Cl. Concentrate in vacuo to remove Methanol.

  • Acid-Base Purification Cycle (Critical Step):

    • A. Acid Extraction: Dissolve residue in EtOAc (organic phase). Add 1M HCl (aqueous phase). Shake and separate.

      • Logic: The Product becomes protonated (Pyridinium salt) and moves to the Aqueous Layer .

      • Discard: The Organic Layer (contains non-basic impurities).

    • B. Basification: Cool the Aqueous Layer. Slowly add 2M NaOH until pH > 10.

      • Logic: Product is deprotonated (Free base) and precipitates/oils out.

    • C. Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Isolation: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

  • Final Polish: Recrystallize from EtOAc/Hexanes if high purity (>99.5%) is required for biological assays.

Purification Logic Diagram

PurificationLogic Crude Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl + EtOAc Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Discard) Contains: Non-basic impurities Sep1->OrgLayer1 AqLayer1 Aqueous Layer (pH < 2) Contains: Product-H+ (Pyridinium) Sep1->AqLayer1 BaseAdd Add NaOH to pH > 10 AqLayer1->BaseAdd Extract Extract with DCM BaseAdd->Extract FinalOrg DCM Layer Contains: Pure Product Extract->FinalOrg

Figure 2: The "Acid-Base Switch" purification strategy eliminates the need for column chromatography.

Quality Control & Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)Diagnostic peaks: Pyridine protons (δ 8.5-8.8), Benzylic CH2 (singlet/doublet ~4.6 ppm).
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Residual Pd ICP-MS< 20 ppm (for pharma applications)
Water Karl Fischer< 0.5% w/w

NMR Interpretation Note: The fluorine at position 2 will cause splitting in the 1H NMR and 13C NMR. Expect the benzylic carbon to appear as a doublet (J_C-F coupling) in the 13C spectrum.

Safety & Handling

  • Palladium Sensitization: Pd(dppf)Cl₂ is a sensitizer. Use dedicated spatulas and weigh inside a fume hood.

  • Boronic Acid Stability: 3-Pyridylboronic acid can undergo protodeboronation. Store at 4°C. Ensure the base (K3PO4) is added after the boronic acid is dissolved/suspended to prevent rapid degradation before the catalyst engages.

  • Hydrogen Evolution: The NaBH₄ reduction generates H₂ gas. Ensure adequate venting and do not seal the reaction vessel during the quench.

References

  • Suzuki-Miyaura Coupling of Pyridylboronic Acids: Li, W., et al. "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids." Organic Process Research & Development. (General methodology for heteroaryl coupling).
  • Synthesis of 3-Pyridylboronic Acid (Precursor)

    • Cai, D., et al. "3-Pyridylboronic acid." Organic Syntheses, Coll. Vol. 10, p.658 (2004); Vol. 79, p.176 (2002). Link

  • Purification of Pyridine Derivatives (Acid-Base Extraction)

    • Collis, G. E., et al. "Synthesis of high purity pyridine-phenolic ligands...[2] purification is facilitated by an acid/base extraction."[2] Arkivoc, 2022, iv, 0-0.[2] Link

  • Related Fluorinated Intermediates (mGluR5 Tracers)

    • Patel, S., et al. "A simplified protocol for the automated production of... [18F]nifene." Journal of Labelled Compounds and Radiopharmaceuticals, 2023.[3] (Context for 2-fluoro-3-pyridyl motifs). Link

  • Reduction of Pyridine Esters/Aldehydes

    • Patent CN111004171A. "A New Synthetic Method of 3-Fluoropyridine-2-methanol." (Demonstrates NaBH4 reduction compatibility with fluoropyridines). Link

Sources

Application

Protecting group strategies for pyridine-containing benzyl alcohols

Application Note: Strategic Protection of Pyridine-Functionalized Benzyl Alcohols Executive Summary Pyridine-functionalized benzyl alcohols represent a unique challenge in organic synthesis due to their dual nature: they...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of Pyridine-Functionalized Benzyl Alcohols

Executive Summary

Pyridine-functionalized benzyl alcohols represent a unique challenge in organic synthesis due to their dual nature: they possess a nucleophilic/basic nitrogen atom and a hydroxyl group that requires masking. This "amphoteric" reactivity profile often leads to catalyst poisoning (in acid-catalyzed protections) or competitive N-alkylation (in base-mediated alkylations).

This guide outlines three high-fidelity protocols designed to bypass these chemoselectivity traps. We focus on Silyl Ethers (for general robustness), MOM Ethers (for base stability), and Pivaloates (for steric shielding), providing self-validating workflows that account for the electronic influence of the pyridine ring.

Strategic Analysis: The Chemoselectivity Paradox

Protecting a benzyl alcohol is typically trivial. However, the presence of a pyridine ring introduces two critical failure modes:

  • Catalyst Poisoning: Standard acid-catalyzed methods (e.g., DHP/pTSA for THP protection) fail because the pyridine nitrogen acts as a proton sink, neutralizing the catalyst and forming a pyridinium salt that precipitates out of non-polar solvents.

  • Competitive N-Functionalization: Strong electrophiles (e.g., Benzyl bromide, MOM-Cl) can react with the pyridine nitrogen to form N-alkyl pyridinium salts, particularly if the nitrogen is electron-rich (4-substituted).

Positional Electronic Effects
  • 2-Pyridyl: The nitrogen lone pair is proximal to the hydroxyl. This can facilitate acylation via intramolecular general base catalysis but can also hinder bulky silyl groups due to steric clash.

  • 3-Pyridyl: Behaves most like a standard electron-deficient benzyl alcohol.

  • 4-Pyridyl: The nitrogen is distal but electronically coupled. The benzylic position is electron-deficient, making the C-O bond stronger and less prone to SN1-type ionization, but the nitrogen is highly nucleophilic.

Decision Matrix: Selecting the Right Group

The choice of protecting group must be dictated by the subsequent reaction conditions.

ProtectionStrategy Start START: Pyridine-Benzyl Alcohol Cond1 Is the Next Step Strongly Basic (e.g., BuLi, Grignard)? Start->Cond1 Cond2 Is the Next Step Acidic? Cond1->Cond2 No Cond3 Is Steric Bulk Required to Direct Ortho-Lithiation? Cond1->Cond3 Yes TBS STRATEGY A: Silyl Ether (TBS/TBDPS) (Base Stable, Fluoride Labile) Cond2->TBS No (General Purpose) Piv STRATEGY C: Pivaloate Ester (Acid Stable, Base Labile) Cond2->Piv Yes Cond3->TBS Yes (TBDPS/TIPS) MOM STRATEGY B: MOM Ether (Base Stable, Acid Labile) Cond3->MOM No (MOM is small)

Figure 1: Decision tree for selecting protecting groups based on downstream synthetic requirements.

Protocol A: Silylation (TBS/TBDPS)

Best For: General protection, subsequent basic conditions, or when mild deprotection (Fluoride) is needed.

The Challenge: Standard silylation (TBSCl/Imidazole) can be sluggish with electron-deficient pyridine alcohols. Furthermore, the basic nitrogen can trap the silyl chloride, forming reactive N-silyl species that complicate workup.

The Solution: Use TBSOTf (tert-butyldimethylsilyl triflate) with 2,6-Lutidine .[1] Lutidine is sterically hindered and will not compete with the alcohol for the silyl group, nor will it attack the silyl reagent.

Experimental Protocol
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the pyridine-alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2,6-Lutidine (1.5 equiv). Note: Do not use Pyridine or DMAP, as they may form N-silyl salts.

  • Silylation: Cool to 0°C. Dropwise add TBSOTf (1.2 equiv).

    • Observation: The reaction should remain homogeneous. If a precipitate forms, it is likely the lutidinium triflate salt (harmless).

  • Monitoring: Warm to RT. Monitor by TLC.[2] Reaction is typically complete in <1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

    • Critical Step: Wash the organic layer with 0.5 M CuSO₄ solution. The copper will complex the excess lutidine/pyridine (turning the aqueous layer blue), effectively removing the amine base from your product.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • ¹H NMR: Look for the disappearance of the OH proton and the appearance of the TBS doublet (Si-CH₃ at ~0.1 ppm, t-Bu at ~0.9 ppm).

  • Check: Ensure no N-silylation occurred (N-Si bonds are extremely moisture sensitive and usually hydrolyze on the column, but they can cause streaking).

Protocol B: Methoxymethyl (MOM) Ether

Best For: Strong base stability (e.g., ortho-lithiation strategies) and minimal steric footprint.

The Challenge: The classic MOM protection uses Dimethoxymethane and pTSA (acid catalyst). This fails for pyridines because the pyridine neutralizes the pTSA. The alternative, MOM-Cl + NaH, carries a high risk of N-alkylation (forming the pyridinium salt).

The Solution: Hunig’s Base (DIPEA) mediated alkylation. DIPEA is non-nucleophilic and sufficiently basic to sponge up the HCl generated, but not strong enough to deprotonate the alcohol to a "naked" alkoxide, reducing the risk of N-alkylation.

Experimental Protocol
  • Setup: Dry flask, Argon atmosphere. Warning: MOM-Cl is a carcinogen; use extreme caution.[3]

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.5 M).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Reagent: Cool to 0°C. Add MOM-Cl (2.0 equiv) slowly.

    • Note: A large excess of base is required to ensure the pyridine ring remains unprotonated and the HCl is fully scavenged by the DIPEA.

  • Reaction: Stir at RT for 12–16 hours. (Slower than silylation).

  • Workup: Quench with dilute aqueous NH₄OH (ammonia).

    • Why Ammonia? It destroys excess MOM-Cl rapidly and keeps the pyridine deprotonated during extraction.

  • Purification: Silica gel chromatography.

Self-Validation:

  • ¹H NMR: Characteristic "AB system" or singlet for the -O-CH₂-O- protons at ~4.6–4.8 ppm.

  • N-Alkylation Check: If the product is water-soluble or stays on the baseline of the TLC plate, you likely alkylated the nitrogen.

Protocol C: Pivaloate Ester

Best For: Acid stability. If the next step involves acidic conditions (e.g., removing a Boc group elsewhere), a silyl group might fall off. A pivaloate (Piv) ester is robust.

The Challenge: Nucleophilic attack on the carbonyl. However, pivalates are sterically bulky, resisting nucleophilic attack better than acetates.

Experimental Protocol
  • Setup: Standard flask, ambient atmosphere is acceptable but dry is better.

  • Reagents: Dissolve alcohol (1.0 equiv) in DCM. Add Et₃N (2.0 equiv) and DMAP (0.1 equiv).

  • Acylation: Add Pivaloyl Chloride (1.2 equiv) dropwise at 0°C.

    • Mechanism:[1][3][4][5][6] DMAP forms the active N-acyl pyridinium species, which transfers the acyl group to the alcohol.

  • Workup: Standard aqueous wash (NaHCO₃).

  • Deprotection Note: Removal requires strong reduction (LiAlH₄) or vigorous hydrolysis (KOH/MeOH, reflux).

Comparative Data & Stability Profile

FeatureTBS/TBDPS EtherMOM EtherPivaloate Ester
Reagents TBSOTf, 2,6-LutidineMOM-Cl, DIPEAPivCl, Et₃N, DMAP
Acid Stability Low (TBS) to Med (TBDPS)Low (cleaves w/ dilute acid)High
Base Stability High High (Lithium stable)Low (hydrolyzes)
Reduction Stability HighHighLow (reduces to alcohol)
N-Alkylation Risk Low (with Lutidine)High (requires care)Very Low
Removal TBAF or HF-Pyridine6M HCl or BBr₃LiAlH₄ or NaOH/Heat

Troubleshooting: The N-Oxide "Safety Valve"

If N-alkylation or catalyst poisoning persists despite these protocols, use the N-Oxide Strategy :

  • Oxidize: Treat pyridine-alcohol with mCPBA

    
     Pyridine-N-oxide (The N is no longer basic/nucleophilic).
    
  • Protect: Perform standard O-protection (e.g., Benzylation, which is now safe from N-alkylation).

  • Reduce: Restore the pyridine using PCl₃ or Zn/AcOH.

NOxide Step1 Pyridine Alcohol (Problematic N) Step2 N-Oxide (N is masked) Step1->Step2 mCPBA Step3 O-Protected N-Oxide Step2->Step3 Protect OH (e.g., BnBr, NaH) Step4 Final Product (O-Protected Pyridine) Step3->Step4 Reduction (PCl3 or Zn)

Figure 2: The N-Oxide detour strategy for intractable substrates.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive text on stability profiles).

  • Corey, E. J., & Venkateswarlu, A. (1972).[6][7] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2] Journal of the American Chemical Society, 94(17), 6190–6191. (Original TBS protocol).

  • Gundersen, L. L., et al. (2005). Regioselective N- vs O-alkylation of pyridines. Tetrahedron, 61(12), 3023-3035.
  • Common Organic Chemistry. (2025). TBS Protection Protocols. (Practical lab guides for silylation). Link

  • BenchChem. (2025).[2][8] Stability of Silyl Ethers: A Comparative Guide. (Quantitative stability data for TBS vs TBDPS). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol from Palladium Residues

Introduction: The Challenge of Palladium Removal in Modern Synthesis Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling likely used to synthesize (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Palladium Removal in Modern Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling likely used to synthesize (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol, are cornerstone technologies in pharmaceutical and fine chemical manufacturing.[1] These reactions enable the efficient construction of complex molecules. However, a persistent challenge is the removal of residual palladium from the final active pharmaceutical ingredient (API).[1][2]

Regulatory bodies like the FDA and EMA, guided by the International Conference on Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products.[3][4] For palladium, an oral medication must typically contain no more than 10 ppm, which translates to a permitted daily exposure (PDE) of 100 µg.[3][5] Beyond regulatory compliance, residual palladium can compromise downstream catalytic processes and affect the final product's stability and toxicity profile.

This guide provides a comprehensive, question-and-answer-based resource for researchers tackling the specific challenges of removing palladium from (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol, a molecule featuring a basic pyridine nitrogen that can complicate purification efforts through unwanted interactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it particularly challenging to remove palladium from a molecule like (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol?

A: The difficulty arises from the molecular structure itself. The pyridinyl nitrogen is a Lewis base and can act as a ligand, coordinating strongly with residual palladium species.[6] This forms stable palladium-API complexes that may not be easily removed by simple aqueous washes or standard crystallization procedures. In some cases, these purification methods can even concentrate the metal within the crystal structure.[4]

Q2: What are the primary strategies for palladium removal?

A: The main strategies fall into three categories:

  • Adsorption: Using materials with a high affinity for palladium to bind and remove it from a solution. This includes methods like treatment with activated carbon or specialized metal scavengers.[6][7]

  • Chromatography: Separating the desired compound from palladium impurities based on differential adsorption to a stationary phase, typically silica gel.[4][8]

  • Extraction & Crystallization: Using liquid-liquid extraction or precipitation/crystallization, sometimes enhanced with additives that help keep the palladium species in the liquid phase (mother liquor).[4][7]

Q3: How do I know which method is best for my experiment?

A: The choice is system-dependent and influenced by factors like the reaction scale, cost, required purity level, and the specific nature of the palladium species present (e.g., Pd(0) vs. Pd(II), ligand-bound vs. colloidal).[6] A pilot study comparing different methods is often recommended.[9][10] For initial lab-scale work, chromatography is common. For larger scales where chromatography is less practical, treatment with scavengers or activated carbon is often preferred.[6][11]

Q4: What analytical technique should I use to confirm the final palladium concentration?

A: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[7][12] This technique offers the high sensitivity required to detect palladium levels down to parts-per-billion (ppb), ensuring compliance with stringent regulatory limits.[2][12] While other methods like X-ray fluorescence or colorimetric assays exist, ICP-MS is the definitive technique for final product validation.[7][12]

Section 2: Troubleshooting Guides & Detailed Protocols

This section addresses specific problems you may encounter during purification.

Problem 1: My initial workup (filtration through Celite, aqueous washes) was insufficient. My product still contains >500 ppm of palladium.
  • Causality: Simple filtration may remove heterogeneous or large colloidal palladium particles, but it is ineffective against soluble, homogeneous palladium species, especially those chelated by your product.[5][8] The pyridine moiety in your molecule likely keeps the palladium solubilized in the organic phase during aqueous extraction.

  • Solution Workflow:

    G start Initial Pd Level >500 ppm decision Evaluate Scale, Cost, & Speed start->decision chrom Option A: Silica Gel Chromatography analysis Analyze Purity by ICP-MS chrom->analysis scav Option B: Metal Scavenger Treatment scav->analysis carbon Option C: Activated Carbon Treatment carbon->analysis decision->chrom Small Scale (mg-g) decision->scav Mid Scale / High Value (g-kg) decision->carbon Large Scale / Cost-Sensitive (>kg) end Pd Level < 10 ppm analysis->end

    Caption: Decision workflow for selecting a secondary purification method.

Problem 2: How do I effectively use silica gel chromatography to remove palladium while preventing product loss or degradation?
  • Causality: Standard silica gel is acidic due to surface silanol groups. The basic pyridine nitrogen in your molecule can interact strongly with these sites, leading to significant peak tailing, poor separation from polar palladium complexes, and sometimes irreversible adsorption or degradation.

  • Solution: Detailed Protocol for Modified Flash Chromatography

    • Pre-treatment of Silica: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:5 Dichloromethane/Methanol). Add 0.5-1% triethylamine (TEA) by volume to the slurry. The TEA acts as a basic modifier, neutralizing the acidic silanol sites and preventing strong interaction with your pyridine-containing product.

    • Column Packing: Pack the column with the TEA-treated silica slurry.

    • Mobile Phase: Ensure the mobile phase used for elution also contains 0.5-1% TEA. This maintains the neutralized state of the silica throughout the purification.

    • Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

    • Elution: Run the chromatography as usual. The palladium complexes, often less polar or bound to phosphine ligands, should elute differently from your more polar alcohol product. The TEA ensures your product moves smoothly through the column, resulting in a sharper peak and better recovery.

    • Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo. It is crucial to then analyze a sample of the purified product by ICP-MS to confirm palladium removal.[9]

    Scientific Rationale: By adding a sacrificial base (TEA), you effectively "mask" the acidic sites on the silica. This allows the separation to proceed based on polarity differences rather than being dominated by a strong acid-base interaction, leading to a much more efficient and predictable purification.[13]

Problem 3: Chromatography is not scalable for my needs and my yields are inconsistent. What is a more robust alternative?
  • Causality: While effective, chromatography can be material- and time-intensive, and achieving consistent results on a large scale is challenging.[4] Product loss on the column can also be a significant issue.

  • Solution: Palladium Scavenger Resins

    Palladium scavengers are solid supports (often silica or polystyrene) functionalized with groups that have a very high affinity for palladium, such as thiols, amines, or thioureas.[3][7][14] These materials can selectively bind and remove palladium from solution with minimal loss of the desired product.[1][15]

  • Detailed Protocol for Thiol-Based Scavenger Treatment

    • Solvent Selection: Dissolve your crude (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol in a suitable solvent (e.g., Methanol, Ethanol, Toluene, or THF) at a concentration of ~10-50 mg/mL. The choice of solvent can impact scavenger efficiency.[3][6]

    • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraPure TU) to the solution. A typical starting point is to use 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.

    • Agitation & Heating: Stir the mixture at room temperature or elevate the temperature to 40-60°C. Higher temperatures often increase the rate and efficiency of scavenging. Allow the reaction to proceed for 2-24 hours.[3]

    • Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter it through a Celite pad or a fritted funnel to remove the solid scavenger resin.

    • Wash: Wash the collected resin with a fresh portion of the solvent to ensure complete recovery of your product.

    • Concentration & Analysis: Combine the filtrate and washes, remove the solvent in vacuo, and analyze the resulting solid for palladium content via ICP-MS.[10]

    G A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Thiol-Based Scavenger Resin (5-10 equiv.) A->B C 3. Stir at 40-60°C for 2-24 hours B->C D 4. Cool and Filter to Remove Resin C->D E 5. Concentrate Filtrate D->E F 6. Analyze by ICP-MS E->F

    Caption: Experimental workflow for palladium removal using a scavenger.

Problem 4: Scavengers are too expensive for my process. Is there a more economical bulk purification method?
  • Causality: Functionalized scavenger resins can be costly, especially for large-scale manufacturing.[6]

  • Solution: Activated Carbon Treatment

    Activated carbon is a low-cost, highly porous material that can effectively adsorb palladium species. While sometimes considered less selective than functionalized scavengers, it is a powerful and economical tool for bulk palladium removal.[6][11]

  • Detailed Protocol for Activated Carbon Treatment

    • Selection: Choose a high-purity, pharmaceutical-grade activated carbon. Different carbons have varying pore structures and surface properties, so screening may be necessary.[14]

    • Preparation: Add the crude product dissolved in a suitable solvent (e.g., Methanol, THF, Ethyl Acetate) to a flask.

    • Treatment: Add 5-20% w/w of activated carbon relative to the crude product mass.

    • Agitation: Stir the slurry vigorously at room temperature or slightly elevated temperature (e.g., 45°C) for 2-18 hours.[6]

    • Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. This step is critical to avoid carbon contamination in the final product.

    • Analysis: Concentrate the filtrate and determine the residual palladium levels by ICP-MS.

    Self-Validation Note: A key drawback of activated carbon is the potential for non-selective adsorption, leading to product loss.[3] It is essential to assay the filtrate to quantify the product recovery alongside the palladium removal efficiency.

Section 3: Data Summary & Method Comparison

The following table summarizes the advantages and disadvantages of each primary purification method discussed.

MethodTypical Efficiency (Final Pd Level)ProsConsBest For
Modified Chromatography < 50 ppm[9]High resolution for removing other impurities simultaneously.Difficult to scale, potential for product loss on column, solvent intensive.Lab-scale (mg to g) synthesis, complex mixtures.
Metal Scavengers < 10 ppm[1][16]High selectivity, high product recovery, simple procedure.[15]Higher cost of reagents.[6]High-value APIs, processes where yield is critical, scale-up (g to kg).
Activated Carbon < 20 ppm[6]Very low cost, effective for bulk removal, readily available.[14]Can be non-selective leading to product loss, risk of fine particle contamination.[3][6]Large-scale manufacturing, cost-sensitive processes.

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.

  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.

  • Palladium Detection for API Purification. Arbor Assays.

  • Palladium Detection for API. Arbor Assays.

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications.

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.

  • How to Remove Palladium in three easy steps. Biotage.

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey.

  • How can i remove palladium Pd catalyst easily? ResearchGate.

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate.

  • API Purification. Pharmaceutical Technology.

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate.

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review.

  • An Efficient Method for Removal of Residual Palladium from Organic. PDF Free Download.

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications.

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications.

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC.

  • Your trick to remove residual palladium. Reddit.

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI.

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate.

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scientific Research Publishing.

  • Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions. ResearchGate.

  • Purification method of pyridine and pyridine derivatives. Google Patents.

  • Effect of palladium(II) complexes on NorA efflux pump inhibition and resensitization of fluoroquinolone-resistant Staphylococcus aureus: in vitro and in silico approach. PMC.

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.

  • Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 2. Effect of Radiation on Palladium Recovery and Condition of Extraction Systems. ResearchGate.

  • Palladium coupling reactions and purification. Chemistry Stack Exchange.

  • Nuclear reprocessing. Wikipedia.

Sources

Optimization

Troubleshooting boronic acid deboronation in fluorinated biaryl synthesis

Topic: Troubleshooting Boronic Acid Deboronation Status: Active | Ticket: #FL-DEBOR-001 | Specialist: Senior Application Scientist The Diagnostic Framework User Query: "My Suzuki coupling with 2,6-difluorophenylboronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Boronic Acid Deboronation

Status: Active | Ticket: #FL-DEBOR-001 | Specialist: Senior Application Scientist

The Diagnostic Framework

User Query: "My Suzuki coupling with 2,6-difluorophenylboronic acid failed. The starting halide is consumed, but I only see the protonated arene (Ar-H) by LC-MS. What happened?"

Technical Analysis: You are witnessing Protodeboronation , the "silent killer" of fluorinated biaryl synthesis. This is not a catalyst failure; it is a kinetic failure.

The Mechanism of Failure

Fluorine atoms are highly electronegative. When located ortho or para to the boron center, they pull electron density away from the ring.

  • Base Attack: The base (e.g., OH⁻, CO₃²⁻) attacks the boron to form the necessary boronate "ate" complex.

  • C-B Bond Weakening: In standard aryls, this complex undergoes transmetallation. However, in fluorinated aryls, the electron-withdrawing fluorine stabilizes the negative charge on the ipso-carbon.

  • Hydrolysis: The C-B bond cleaves prematurely, releasing the boronic acid moiety and leaving a transient carbanion (or zwitterion) that is instantly protonated by water or the solvent.

Diagnostic Check:

  • Symptom: Mass Spec shows [M+H]+ corresponding to Ar-H (where Ar is your boronic acid core).

  • Symptom: Boronic acid disappears faster than the aryl halide.

  • Symptom: Adding more catalyst doesn't help (unless it changes the rate of transmetallation significantly).

Visualizing the Kinetic Competition

The success of your reaction depends entirely on the rate of Transmetallation (


)  being faster than the rate of Protodeboronation (

)
.

DeboronationKinetics Start Fluorinated Boronic Acid Ate Boronate 'Ate' Complex Start->Ate + Base Product Biaryl Product (Success) Ate->Product Transmetallation (Must be Fast!) Byproduct Protodeboronated Arene (Ar-H) Ate->Byproduct Hydrolysis/Protonation (Background Reaction) Pd_Complex Pd(II)-Ar Oxidative Addition Complex Pd_Complex->Product Reductive Elimination

Caption: The "Race Against Time." Success requires the Transmetallation pathway (Green) to outcompete the Protodeboronation pathway (Red).

Solution Module: Catalyst Engineering

User Query: "How do I win this kinetic race? My standard Pd(PPh3)4 isn't working."

Recommendation: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) immediately. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow to initiate. They require heating to generate the active Pd(0) species, by which time your unstable fluorinated boronic acid has already decomposed.

Why Buchwald Precatalysts?
  • Rapid Activation: They generate the active monoligated Pd(0) species instantaneously at room temperature upon exposure to base.

  • Ligand Effects: Bulky, electron-rich ligands (like XPhos or SPhos ) facilitate rapid oxidative addition and, crucially, accelerate transmetallation.

Recommended Systems
Ligand SystemTarget Substrate ClassWhy?
XPhos Pd G3/G4 Polyfluorinated aryls, 2-HeteroarylsExcellent stability; creates a highly active catalyst that couples before deboronation occurs.
SPhos Pd G3 Sterically hindered fluorinated arylsHigh turnover frequency (TOF) allows reaction at lower temperatures (RT to 40°C).
RuPhos Pd G3 Electron-poor aryl chloridesHigh electron density on Pd facilitates oxidative addition of difficult electrophiles.
Protocol: Rapid Injection Method

Use this for highly unstable substrates (e.g., 2,6-difluorophenylboronic acid).

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Base (e.g., K₃PO₄, 2.0 equiv), and solvent (THF/Water 10:1) to a vial.

  • Degas: Sparge with Argon for 10 minutes.

  • Pre-heat: Bring the mixture to the reaction temperature (e.g., 40°C).

  • Catalyst Addition: Add XPhos Pd G3 (1–2 mol%) as a solid or stock solution.

  • Boronic Acid Injection: Dissolve the fluorinated boronic acid (1.5 equiv) in degassed solvent. Slowly add this solution to the reaction mixture over 30–60 minutes via syringe pump.

    • Logic: This keeps the concentration of the "ate" complex low, ensuring the catalyst consumes it immediately upon formation, minimizing the standing concentration available for deboronation.

Solution Module: The "Reservoir" Strategy

User Query: "Even with better catalysts, my boronic acid decomposes. Is there a more stable reagent?"

Recommendation: Abandon the free boronic acid. Use MIDA Boronates or Potassium Organotrifluoroborates .[1]

These reagents act as a "slow-release reservoir." They are chemically distinct from boronic acids and immune to rapid protodeboronation until they hydrolyze.

Option A: MIDA Boronates (N-methyliminodiacetic acid)

MIDA boronates are sp³-hybridized, meaning the boron has no empty p-orbital to accept a base. They are bench-stable and silica-compatible.

  • Mechanism: Under aqueous basic conditions, the MIDA backbone slowly hydrolyzes, releasing the active boronic acid in small, controlled portions.

  • Benefit: The concentration of free boronic acid never gets high enough to favor second-order decomposition pathways or overwhelm the catalyst.

Option B: Potassium Organotrifluoroborates (Molander Salts)

Similar to MIDA, these require hydrolysis to become active.

  • The Acid-Base Paradox: Interestingly, some fluorinated trifluoroborates require acid catalysis or specific equilibrium conditions to hydrolyze efficiently, which can sometimes make them too stable in basic Suzuki conditions.[2][3] However, for many fluorinated aromatics, they offer a significant stability upgrade over free acids.

ReservoirStrategy MIDA MIDA Boronate (sp3 Hybridized - Stable) SlowRelease Slow Hydrolysis (Rate Limiting Step) MIDA->SlowRelease aq. NaOH or K3PO4 FreeAcid Free Boronic Acid (Transient Low Conc.) SlowRelease->FreeAcid Coupling Pd-Catalyzed Coupling FreeAcid->Coupling Rapid Consumption Product Biaryl Product Coupling->Product

Caption: The Reservoir Effect. MIDA boronates release the active species slowly, preventing accumulation and subsequent decomposition.

Solution Module: Base & Solvent Optimization

User Query: "I cannot change my reagents. How do I optimize the conditions for the free acid?"

Recommendation: You must minimize the lifetime of the "ate" complex and remove proton sources.

Anhydrous Conditions (The "Dry" Suzuki)

Water is the primary proton source for deboronation. While Suzuki coupling generally requires water for the base mechanism, you can use anhydrous bases with specific solubility profiles.

  • Base: CsF (Cesium Fluoride) or Anhydrous K₃PO₄ .

  • Solvent: Dioxane or Toluene (Anhydrous).

  • Logic: Fluoride (F⁻) can activate the boronic acid (forming Ar-B(OH)₂F⁻) without the high concentration of protons present in aqueous hydroxide systems.

Base Strength Tuning

Avoid strong bases like NaOH, KOH, or KOtBu. These rapidly form high concentrations of the "ate" complex.

  • Better Choice: K₃PO₄ (Tripotassium Phosphate) or Na₂CO₃ .

  • Why: These are strong enough to promote transmetallation but, due to lower solubility in organic solvents, they modulate the formation rate of the active boronate species.

Additives
  • CuCl (Copper(I) Chloride): In some cases, adding stoichiometric CuCl can facilitate a "copper effect," promoting transmetallation or stabilizing the boronate intermediate, though this is more common in Stille couplings, it has utility in difficult Suzuki couplings (Liebeskind-Srogl variants).

References & Further Reading

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4][5] Journal of the American Chemical Society.[5][6][7]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling."[2][3] Journal of the American Chemical Society.[5][6][7]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.[5][6][7]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Unveiling the Impact of 2-Fluoro Substitution on the Biological Activity of Biaryl Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone for optimizing pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone for optimizing pharmacological profiles. This guide provides an in-depth comparison of the biological activity of 2-fluoro-substituted biaryl analogs versus their non-fluorinated counterparts. Moving beyond a simple recitation of facts, we will delve into the causal mechanisms, supported by experimental data, to empower researchers in their drug design and development endeavors.

The Rationale for Fluorine Substitution: More Than Just a Hydrogen Mimic

The substitution of a hydrogen atom with fluorine, particularly at the ortho (2-position) of a biaryl system, is a nuanced strategy that can profoundly influence a molecule's biological activity. This is not merely due to fluorine's small size, but a confluence of its unique electronic and steric properties.

The high electronegativity of fluorine creates a strong C-F bond, which can block metabolic pathways at that position, thereby enhancing the metabolic stability and bioavailability of a compound.[1] Furthermore, the introduction of a 2-fluoro substituent can significantly alter the conformational preferences of the biaryl system. The steric and electronic repulsion between the fluorine and other nearby atoms can influence the dihedral angle between the two aryl rings, a critical factor in how the molecule interacts with its biological target.[2] This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity. However, this effect is not universally positive and is highly context-dependent.[3]

Comparative Analysis of Biological Activity: A Tale of Two Analogs

The decision to introduce a 2-fluoro group is best guided by empirical data. Below, we present a synthesis of findings from various studies that directly compare the biological activity of 2-fluoro biaryl analogs with their non-fluorinated parents across different therapeutic targets.

Case Study 1: p38 MAPK Inhibition

In the pursuit of potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitors for inflammatory diseases, the introduction of a 4-fluorophenyl/pyridinyl motif has been a successful strategy. One study on a series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK inhibitors revealed that the presence of a fluorine atom was a key determinant of activity. The binding of these inhibitors to the ATP pocket of p38α kinase is facilitated by a hydrogen bond between the pyridine nitrogen and the backbone NH of Met109 in the hinge region.[4] While this study focused on a 4-fluoro substituent, the general principle of fluorine's electronic influence on key interactions is a critical takeaway for biaryl systems.

Case Study 2: Anticancer Activity

A study on fluoroaryl-substituted derivatives of the anticancer agent FL118 provided a direct comparison of mono- and di-fluoro substituted phenyl groups at the 7-position. Interestingly, the antitumor activity was not directly correlated with the number of fluorine atoms, but rather their position. The para-fluorine substitution on the benzene ring was found to be a favorable modification.[5] For instance, a comparison of derivatives with a monofluoro-substituted phenyl group (7a, 7b) and difluoro-substituted phenyl groups (7c, 7n) showed an activity order of 7n > 7b > 7c > 7a, as determined by the inhibition of HCT116 colon cancer cells.[5] This highlights the intricate structure-activity relationships (SAR) at play, where the electronic effects of fluorine at specific positions dictate the biological outcome. In another study on lepidiline analogs, the introduction of a fluorine atom or fluoroalkyl groups was shown to amplify cytotoxic properties against cancer cell lines.[6]

Case Study 3: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In the development of NNRTIs for HIV, a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines were synthesized and evaluated. The study demonstrated that the strategic placement of fluorine atoms could significantly impact anti-HIV activity and the selectivity index. For example, the substitution of a hydrogen with a fluorine at the 2'-position in one series of compounds led to a significant reduction in inhibitory activity.[7] Conversely, in another series, a 3',5'-difluoro substitution was found to be crucial for high potency.[7] This underscores the importance of empirical testing to determine the optimal fluorination pattern for a given scaffold and target.

Quantitative Data Summary

To provide a clearer picture of the impact of 2-fluorination, the following table summarizes key biological activity data from comparative studies.

Compound Class Target Non-Fluorinated Analog (IC50/EC50) 2-Fluoro Analog (IC50/EC50) Fold Change Reference
NH2-biphenyl-diarylpyrimidinesHIV-1 Reverse Transcriptase232 nM (R2=H)5.40 nM (R2=2'-F)~43-fold decrease[7]
Fluoroaryl-substituted FL118HCT116 cellsVaries (parent FL118)9 nM - >100 nM (position dependent)Varies[5]
Lepidiline AnalogsHeLa cellsVaries (non-fluorinated analog)Generally more potentIncrease[6]

Note: The fold change is calculated as the ratio of the non-fluorinated analog's IC50/EC50 to the 2-fluoro analog's IC50/EC50. A value greater than 1 indicates an increase in potency for the fluorinated analog. The data presented is illustrative and highly dependent on the specific chemical scaffold and biological assay.

Experimental Protocols

To ensure the reproducibility and validity of biological activity assessment, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to compare fluorinated and non-fluorinated biaryl analogs.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both 2-fluoro and non-fluorinated analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. Inhibition of this process by a test compound leads to a decrease in the signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compounds (both 2-fluoro and non-fluorinated analogs) in a suitable kinase assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the depletion of ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by plotting the inhibition data against the compound concentration.

GPCR Radioligand Binding Assay

This assay measures the affinity of a compound for a G-protein coupled receptor (GPCR) by competing with a radiolabeled ligand.

Principle: The ability of a test compound to displace a known radioligand from the receptor is proportional to its binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled antagonist) and varying concentrations of the test compounds (both 2-fluoro and non-fluorinated analogs).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity and measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Logical and Experimental Workflow

The strategic decision to incorporate a 2-fluoro substituent into a biaryl scaffold should be an iterative process, integrating computational modeling with empirical testing. The following diagram illustrates a logical workflow for comparing 2-fluoro and non-fluorinated biaryl analogs.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Initial Scaffold Initial Scaffold Synthesis of Analogs Synthesis of Analogs Initial Scaffold->Synthesis of Analogs Parallel Synthesis 2-Fluoro Analog 2-Fluoro Analog Synthesis of Analogs->2-Fluoro Analog Non-Fluorinated Analog Non-Fluorinated Analog Synthesis of Analogs->Non-Fluorinated Analog Primary Bioassay Primary Bioassay 2-Fluoro Analog->Primary Bioassay e.g., Kinase Inhibition Non-Fluorinated Analog->Primary Bioassay Secondary Assays Secondary Assays Primary Bioassay->Secondary Assays Promising Hits Compare IC50/Ki Values Compare IC50/Ki Values Primary Bioassay->Compare IC50/Ki Values Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Secondary Assays->Cytotoxicity Assay (MTT) Metabolic Stability Assay Metabolic Stability Assay Secondary Assays->Metabolic Stability Assay Compare IC50 Values Compare IC50 Values Cytotoxicity Assay (MTT)->Compare IC50 Values Compare Half-life Compare Half-life Metabolic Stability Assay->Compare Half-life Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Compare IC50 Values->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis Compare Half-life->SAR Analysis Compare IC50/Ki Values->SAR Analysis Design of Next-Generation Analogs Design of Next-Generation Analogs SAR Analysis->Design of Next-Generation Analogs Iterative Design

Caption: A logical workflow for the comparative evaluation of 2-fluoro vs. non-fluorinated biaryl analogs.

The Interplay of Physicochemical Properties and Biological Activity

The observed differences in biological activity between 2-fluoro and non-fluorinated biaryl analogs can often be traced back to fundamental changes in their physicochemical properties.

G 2-Fluoro Substitution 2-Fluoro Substitution Conformational Restriction Conformational Restriction 2-Fluoro Substitution->Conformational Restriction Steric/Electronic Effects Altered Electronics Altered Electronics 2-Fluoro Substitution->Altered Electronics Inductive Effect Increased Metabolic Stability Increased Metabolic Stability 2-Fluoro Substitution->Increased Metabolic Stability Strong C-F Bond Biological Activity Biological Activity Conformational Restriction->Biological Activity Improved Binding Affinity Altered Electronics->Biological Activity Modulated pKa & Lipophilicity Increased Metabolic Stability->Biological Activity Enhanced Bioavailability

Caption: The multifaceted impact of 2-fluoro substitution on physicochemical properties and biological activity.

Conclusion

The introduction of a 2-fluoro substituent into a biaryl scaffold is a powerful tool in the medicinal chemist's armamentarium. However, its effects are far from predictable and necessitate a rigorous, data-driven approach to evaluation. By understanding the underlying principles of how this seemingly subtle modification can influence conformation, electronics, and metabolic stability, researchers can make more informed decisions in the design of novel therapeutics. The comparative experimental data and detailed protocols provided in this guide serve as a practical resource for scientists and drug development professionals seeking to harness the full potential of fluorination in their research.

References

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. ([Link])

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. ([Link])

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. ([Link])

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. ([Link])

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. ([Link])

  • Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ([Link])

  • Review: fluorine in medicinal chemistry. ([Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ([Link])

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. ([Link])

Sources

Comparative

A Researcher's Guide to Bioisosteric Replacement in SAR Studies: The Case of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol as a TAK1 Kinase Inhibitor Scaffold

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful optimization campaigns. This guide provides an in-depth comparison o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful optimization campaigns. This guide provides an in-depth comparison of potential bioisosteric replacements for the (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol scaffold, a promising starting point for the development of inhibitors targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical signaling node in inflammatory pathways and has emerged as a compelling therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][2][3]

This document will delve into the rationale behind selecting specific bioisosteres for the fluoro and pyridine moieties, present hypothetical yet representative experimental data to guide decision-making, and provide detailed protocols for the synthesis and evaluation of these analogs. Our focus is on providing a practical framework for researchers to navigate the complexities of structure-activity relationship (SAR) studies.

The Core Scaffold: (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol

The parent compound, (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol, represents a biaryl methanol scaffold. In the context of kinase inhibition, the hydroxyl group can act as a hydrogen bond donor, interacting with the hinge region of the ATP binding pocket. The biaryl core serves to orient the key interacting groups and occupy adjacent hydrophobic pockets. The fluorine atom and the pyridine ring are key modulators of the compound's physicochemical and pharmacokinetic properties. Our exploration will focus on systematically replacing these two moieties to enhance potency, selectivity, and drug-like properties.

Strategic Bioisosteric Replacements for SAR Exploration

The following diagram illustrates our proposed SAR strategy, focusing on the independent bioisosteric replacement of the fluoro and pyridine groups.

SAR_Strategy cluster_fluoro Fluoro Replacement cluster_pyridine Pyridine Replacement Parent (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol H Hydrogen (H) Parent->H De-fluorination Cl Chlorine (Cl) Parent->Cl Halogen exchange Me Methyl (CH3) Parent->Me H to Me OMe Methoxy (OCH3) Parent->OMe F to OMe Pyrimidine Pyrimidine Parent->Pyrimidine N addition Pyrazole Pyrazole Parent->Pyrazole Isomerization Thiazole Thiazole Parent->Thiazole Heteroatom swap Phenyl Phenyl Parent->Phenyl N removal

Caption: Proposed SAR exploration of the parent scaffold.

Part 1: Bioisosteric Replacement of the 2-Fluoro Group

The fluorine atom in the parent scaffold plays a significant role in modulating the compound's properties. It is a small, highly electronegative atom that can influence metabolic stability, binding affinity, and lipophilicity.[4] Strategic replacement of this atom can fine-tune these properties.

Comparative Analysis of Fluoro Bioisosteres
BioisostereRationale for ReplacementPredicted Impact on PotencyPredicted Impact on Metabolic StabilityPredicted Impact on Lipophilicity (cLogP)
H Baseline comparison, removal of electron-withdrawing group.Likely decrease due to altered electronics and potential loss of favorable interactions.May decrease by exposing a site for oxidative metabolism.Decrease
Cl Maintain halogen bond potential, larger atomic radius.Potentially maintain or slightly decrease; dependent on steric tolerance in the binding pocket.Similar or slightly decreased compared to fluorine.Increase
CH₃ Introduce a small hydrophobic group, remove strong electron-withdrawing character.Variable; could increase potency if a hydrophobic pocket is available.May decrease due to susceptibility to oxidation.Increase
OCH₃ Introduce a hydrogen bond acceptor and a bulkier group.Highly context-dependent; may increase or decrease potency based on steric and electronic effects.Potentially liable to O-demethylation.Similar or slight increase
Synthetic Protocol: General Suzuki Coupling for Biaryl Synthesis

The synthesis of the biaryl core of these analogs can be achieved via a standard Suzuki coupling reaction.

Step-by-Step Methodology:

  • Starting Materials: Commercially available (2-substituted-3-bromophenyl)methanol and 3-pyridinylboronic acid (or other relevant boronic acids for pyridine bioisosteres).

  • Reaction Setup: To a solution of the bromophenyl methanol derivative (1.0 eq) and the boronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl methanol.

Suzuki_Coupling A R-Ph-Br C Pd(dppf)Cl2, K2CO3 B Het-B(OH)2 D R-Ph-Het C->D Suzuki Coupling

Caption: General scheme for Suzuki coupling.

Part 2: Bioisosteric Replacement of the Pyridin-3-yl Group

The pyridine ring is a common motif in medicinal chemistry, often acting as a hydrogen bond acceptor and contributing to the overall solubility and pharmacokinetic profile of a compound.[5] Its replacement with other heterocycles or a simple phenyl ring can have profound effects on the SAR.

Comparative Analysis of Pyridine Bioisosteres
BioisostereRationale for ReplacementPredicted Impact on PotencyPredicted Impact on ADME Properties
Pyrimidine Introduces an additional hydrogen bond acceptor, potentially altering the vector of interaction.May increase potency if the additional nitrogen can form a favorable interaction.Increased polarity may improve solubility but could also impact permeability.
Pyrazole Changes the position and number of nitrogen atoms, altering hydrogen bonding capabilities and dipole moment.Dependent on the specific interactions within the binding pocket; could lead to novel binding modes.Generally good metabolic stability and oral bioavailability.
Thiazole Replaces a nitrogen with a sulfur atom, altering the electronics and steric profile of the ring.May provide unique interactions through the sulfur atom; potency is target-dependent.Thiazole rings are generally metabolically stable.
Phenyl Removal of the nitrogen atom to probe the importance of the hydrogen bond acceptor.Likely to decrease potency if the pyridine nitrogen is involved in a key interaction.Increased lipophilicity, which may decrease solubility and increase metabolic clearance.

Experimental Evaluation Protocols

A thorough evaluation of the synthesized analogs is crucial to building a robust SAR. The following are standard in vitro assays for characterizing TAK1 inhibitors.

TAK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (IC₅₀) of the synthesized compounds against TAK1 kinase.

Step-by-Step Methodology:

  • Reagents: Recombinant human TAK1/TAB1 enzyme, ATP, and a suitable peptide substrate (e.g., a generic kinase substrate like myelin basic protein).

  • Assay Procedure: The assay is performed in a 384-well plate format. Compounds are serially diluted in DMSO and added to the wells. The kinase reaction is initiated by adding the enzyme, substrate, and ATP.

  • Detection: After incubation at room temperature, the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cellular Assay: Inhibition of TNF-α Induced NF-κB Activation

Objective: To assess the cellular potency of the compounds by measuring their ability to inhibit TAK1-mediated signaling in a relevant cellular context.

Step-by-Step Methodology:

  • Cell Line: A suitable cell line, such as HEK293 cells stably expressing an NF-κB luciferase reporter construct.

  • Treatment: Cells are pre-incubated with serially diluted compounds for 1 hour before stimulation with TNF-α.

  • Detection: After 6-8 hours of stimulation, cell viability is assessed (e.g., using CellTiter-Glo®, Promega), and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC₅₀ value is calculated based on the inhibition of TNF-α induced luciferase expression.

Metabolic Stability Assay (Microsomes)

Objective: To evaluate the in vitro metabolic stability of the compounds.

Step-by-Step Methodology:

  • Incubation: Compounds are incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH at 37 °C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the disappearance rate of the compound.

Conclusion and Future Directions

This guide has outlined a systematic approach to the bioisosteric replacement of key moieties in the (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol scaffold for the development of TAK1 inhibitors. By methodically exploring the chemical space around the fluoro and pyridine groups, researchers can gain a deeper understanding of the SAR and optimize the lead compound towards a clinical candidate. The provided experimental protocols offer a starting point for the biological evaluation of these novel analogs. Future work should focus on exploring combinations of the most promising bioisosteric replacements and further characterizing the in vivo pharmacokinetic and pharmacodynamic properties of the most potent and metabolically stable compounds.

References

  • Mihaly, S. R., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6346-6363. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • Serafimova, I. M., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available mTOR Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry, 55(18), 8051-8067. [Link]

  • Sosic, I., et al. (2025). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. Pharmacology & Therapeutics, 108810. [Link]

  • Tan, L., et al. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 24(24), 6598-6608. [Link]

  • Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(5), 583-588. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Kim, H. J., et al. (2022). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 27(19), 6608. [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 680-698. [Link]

  • Gill, A. K., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Journal of Medicinal Chemistry, 65(6), 4640-4654. [Link]

  • Thoma, G. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Duncia, J. V., et al. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(11), 1037-1055. [Link]

  • Zhang, Y., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(13), 5104. [Link]

  • ResearchGate. (A) Effect of the bioisosteric replacement of pyrimidine (left) by... [Link]

  • Distefano, M., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(11), e163339. [Link]

  • PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]

  • Google Patents. CN111004171A - A new synthetic method of 3-fluoropyridine-2-methanol.
  • Wang, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1888. [Link]

  • ResearchGate. Pyridine methanol chlorinations. [Link]

  • ResearchGate. FLUOROALKYLTHIOLATION OF MEDICINAL TARGETS AND BIOLOGICAL RELEVANT COMPOUNDS. [Link]

  • ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. [Link]

  • ResearchGate. Design, synthesis and characterization of fluoro substituted novel pyrazolylpyrazolines scaffold and their pharmacological screening. [Link]

  • PubMed. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. [Link]

  • ResearchGate. Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... [Link]

  • PubMed. Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. [Link]

  • Discovery, Biological Profiling and Mechanistic Studies of Three Novel Antimalarials. (2021). [Link]

  • NIH. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. [Link]

  • NIH. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • NIH. Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. [Link]

Sources

Validation

Comparative Guide: Structural Elucidation of Fluorinated Biaryl Methanol Derivatives

Executive Summary: The Structural Challenge Fluorinated biaryl methanol derivatives represent a critical scaffold in modern drug discovery. The introduction of fluorine atoms modulates lipophilicity (LogP), metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Fluorinated biaryl methanol derivatives represent a critical scaffold in modern drug discovery. The introduction of fluorine atoms modulates lipophilicity (LogP), metabolic stability, and binding affinity, while the biaryl axis often introduces atropisomerism —axial chirality resulting from restricted rotation.

For these scaffolds, establishing the Absolute Configuration (AC) and understanding the solid-state conformation are non-trivial. While NMR spectroscopy is the workhorse of solution-state analysis, it frequently fails to unambiguously assign axial chirality in the absence of derivatization.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives, providing experimental workflows to overcome the specific crystallization challenges posed by fluorinated "oils."

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following matrix compares the three primary methods for determining the stereochemistry of fluorinated biaryl methanols.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (SCXRD) NMR Spectroscopy (1H/19F) Vibrational CD (VCD) + DFT
Primary Output Direct 3D atomic coordinates & Absolute Config.Connectivity, Relative Stereochem, Dynamics.Solution-state conformer populations.
Chirality Assignment Absolute (Direct) via Anomalous Dispersion (Bijvoet).Relative (unless Mosher ester derivatization is used).Absolute (Indirect) via comparison to calculated spectra.
Sample State Single Crystal (Solid).[1][2][3]Solution.Solution.
Sample Requirement 0.1 – 1.0 mg (crystal size dependent).2 – 20 mg (for adequate S/N in 13C/2D).5 – 10 mg.
Atropisomerism Captures specific low-energy conformer; defines dihedral angle

.
Signals often broad due to intermediate exchange rates.Good for assigning

if conformers are stable.
Fluorine Insight Maps C-F...H and C-F...

packing interactions.
J-coupling (

,

) reveals through-bond connectivity.
C-F stretch sensitivity.
Confidence Level >99% (Flack parameter < 0.1).~80-90% (dependent on derivatization purity).[4]~90-95% (dependent on DFT level of theory).
Technical Insight: The "Fluorine Advantage" in X-ray

While fluorine is a "light" atom (Z=9), it offers a distinct advantage over pure hydrocarbon scaffolds.

  • Anomalous Scattering: Modern Cu-K

    
     sources allow for the determination of absolute structure using the anomalous signal of Fluorine and Oxygen alone, often eliminating the need for heavy-atom (Br, Cl) derivatization [1].
    
  • Packing Networks: Fluorine acts as a hydrogen-bond acceptor (weak) and participates in orthogonal multipolar interactions (C-F...C=O), stabilizing unique crystal lattices that might otherwise remain oils [2].

Decision Framework: Selecting the Right Tool

The following logic flow illustrates when to deploy SCXRD versus NMR/VCD for biaryl systems.

StructuralDecisionTree Start Target: Fluorinated Biaryl Methanol IsSolid Is the sample a solid? Start->IsSolid Crystallize Attempt Crystallization (See Protocol A) IsSolid->Crystallize Yes NMR_Analysis 1H / 19F NMR Analysis IsSolid->NMR_Analysis No (Oil) Crystallize->NMR_Analysis Fail SCXRD SCXRD (Cu-Source) Crystallize->SCXRD Success Chiral_Center Is Absolute Config (AC) Required? NMR_Analysis->Chiral_Center Atrop_Check Are signals broad? (Atropisomerism) Chiral_Center->Atrop_Check Yes VCD_DFT Perform VCD + DFT Atrop_Check->VCD_DFT Sharp Signals Mosher Derivatize (Mosher Esters) Atrop_Check->Mosher Broad/Ambiguous Mosher->NMR_Analysis Re-analyze

Figure 1: Decision matrix for structural elucidation. Note that SCXRD provides the most definitive data if the physical form allows.

Experimental Protocols

Fluorinated biaryl methanols are notorious for forming viscous oils due to the disruption of standard hydrogen-bonding networks by the fluorine atoms. The following protocols are optimized for these substrates.

Protocol A: Fluorinated Anti-Solvent Vapor Diffusion

Objective: Induce crystallization in lipophilic fluorinated compounds that resist standard solvents.

Materials:

  • Good Solvent: THF or Ethyl Acetate (solubilizes the biaryl).

  • Anti-Solvent: Hexane or Perfluorohexane (FC-72) . Note: Fluorinated anti-solvents often interact favorably with the fluorinated motif, promoting ordered packing.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5 mg of the biaryl methanol in the minimum amount of Good Solvent (approx. 50-100

    
    L) in a small inner vial (GC vial).
    
  • Filtration: Filter the solution through a 0.2

    
    m PTFE syringe filter to remove nucleation sites (dust) that cause amorphous precipitation.
    
  • Setup: Place the open inner vial inside a larger outer vial containing 1 mL of Anti-Solvent.

  • Sealing: Cap the outer vial tightly.

  • Equilibration: Allow to stand undisturbed at 4°C. The anti-solvent vapors will slowly diffuse into the inner vial, increasing supersaturation.

  • Observation: Check for crystals after 24-72 hours using polarized light microscopy.

Protocol B: Data Collection & Refinement (The "Light Atom" Strategy)

Objective: accurate determination of absolute configuration without heavy atoms.

  • Mounting: Select a single crystal (ideally

    
     mm). Mount on a Mitegen loop using perfluoropolyether oil (Cryo-oil) to minimize background scattering.
    
  • Source Selection: Use Cu-K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: The anomalous scattering contribution (

      
      ) of Oxygen (0.032e) and Fluorine (0.043e) is significantly higher with Cu radiation than Mo radiation, allowing for reliable Bijvoet difference measurement [3].
      
  • Data Strategy:

    • Collect a full sphere of data (redundancy > 4).

    • Achieve resolution

      
       Å.
      
  • Refinement Validation:

    • Refine the Flack Parameter (x) .

    • Target:

      
       (with standard uncertainty 
      
      
      
      ) indicates correct absolute structure.
      
      
      indicates inverted structure.
    • Alternative: If uncertainties are high, calculate the Hooft Probability or Parsons Quotient (P2/P3), which are more robust for light-atom structures [4].

Mechanistic Visualization: Crystal Packing

Understanding how these molecules pack is essential for rationalizing physical properties (e.g., solubility, melting point).

CrystalPacking Mol_A Biaryl Molecule A F_Atom Fluorine (Ar-F) Mol_A->F_Atom OH_Group Methanol (-OH) Mol_A->OH_Group Mol_B Biaryl Molecule B Mol_B->OH_Group Acceptor Pi_Sys Aromatic Pi System Mol_B->Pi_Sys F_Atom->OH_Group Weak H-Bond C-F...H-O F_Atom->Pi_Sys F...Pi Interaction (Orthogonal) OH_Group->OH_Group H-Bond (Strong) O-H...O

Figure 2: Interaction map showing competing forces in the crystal lattice. The C-F...


 and C-F...H interactions are critical for stabilizing the packing of fluorinated biaryls.

References

  • Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Thalladi, V. R., et al. (1998). C–H···F Interactions in the Crystal Structures of Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710.

  • Parsons, S., & Flack, H. D. (2004).[5] Pushing the limits of absolute structure determination. Acta Crystallographica Section A, 60(s1), s61.[5]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[5] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[5]

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Annual CSD Statistics: Fluorine Interactions.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.